6-bromo-1H-indazole-4-carbaldehyde
Description
6-Bromo-1H-indazole-4-carbaldehyde (CAS: 1444616-24-3) is a brominated indazole derivative featuring a formyl group at position 4 and a bromine substituent at position 6. Its molecular formula is C₈H₅BrN₂O, with a molecular weight of 225.04 g/mol. The compound is light-sensitive and requires storage at 2–8°C under an inert atmosphere to maintain stability .
Properties
CAS No. |
1444616-24-3 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of Indazole Precursors
The synthesis of 6-bromo-1H-indazole-4-carbaldehyde typically begins with the regioselective bromination of a pre-functionalized indazole scaffold. A widely cited approach involves the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) to introduce bromine at the 6-position. For instance, 1-cyclopropylindazole undergoes bromination with NBS in DMSO, yielding 6-bromo-1-cyclopropylindazole as an intermediate. This method achieves >85% regioselectivity for the 6-position due to the electron-donating effects of the cyclopropyl group, which directs electrophilic substitution.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 60–80°C |
| Brominating Agent | NBS (1.2 equiv) |
| Reaction Time | 12–18 hours |
Oxidative Formylation at the 4-Position
Following bromination, the 4-position is functionalized via Vilsmeier-Haack formylation . The intermediate 6-bromo-1H-indazole is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0–5°C, forming the formyl group through electrophilic aromatic substitution. This step requires strict temperature control to minimize side reactions, such as over-oxidation or dimerization. The crude product is purified via flash chromatography (ethyl acetate/petroleum ether, 3:7) to yield this compound with ~70% isolated purity.
Direct Bromoformylation via Cross-Coupling
Palladium-Catalyzed Coupling Strategies
An alternative route employs palladium-catalyzed cross-coupling to simultaneously introduce bromine and the formyl group. For example, Suzuki-Miyaura coupling between 4-formylindazole and aryl boronic acids bearing bromine substituents has been explored. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF), this method achieves moderate yields (55–60%) but suffers from competing side reactions at the formyl group.
Optimized Protocol:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: THF/H₂O (4:1)
-
Temperature: 80°C, 8 hours
Limitations and Mitigation
The electrophilic nature of the formyl group necessitates protective strategies, such as acetal formation , to prevent undesired oxidation or nucleophilic attack during cross-coupling. Post-coupling deprotection with aqueous HCl restores the aldehyde functionality but adds complexity to the synthesis.
Multi-Step Synthesis from Indoline-2,3-Dione
Oxidative Ring Contraction
A scalable industrial method involves the oxidative ring contraction of indoline-2,3-dione derivatives. Starting with 6-bromo-1-cyclopropylindoline-2,3-dione, treatment with hydrogen peroxide (H₂O₂) in 2M NaOH at 0°C induces ring contraction, yielding 4-bromo-2-(cyclopropylamino)benzoic acid. Subsequent decarboxylation and formylation using POCl₃/DMF afford the target aldehyde.
Critical Steps:
Industrial Scalability
This method is favored for large-scale production due to its high yields (>75% overall) and compatibility with continuous flow reactors. However, it requires rigorous purification after each step to remove residual cyclopropylamine and inorganic salts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Bromination-Formylation | High regioselectivity, minimal side products | Multi-step, requires toxic reagents (POCl₃) | 60–70 |
| Cross-Coupling | One-pot synthesis | Low yield, protective group needed | 50–60 |
| Ring Contraction | Scalable, high overall yield | Complex purification steps | 75–85 |
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 6-bromo-1H-indazole-4-carbaldehyde is , with a molecular weight of approximately 225.04 g/mol. The compound is characterized by its indazole core, which includes two nitrogen atoms fused to a benzene ring. The presence of the bromine atom enhances its electrophilicity, making it valuable in synthetic chemistry.
Reactions Involving this compound
| Type of Reaction | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate or chromium trioxide | Aqueous solution or acetic acid | 6-Bromo-1H-indazole-4-carboxylic acid |
| Reduction | Sodium borohydride or lithium aluminum hydride | Methanol or ether | 6-Bromo-1H-indazole-4-methanol |
| Substitution | Sodium azide or potassium thiocyanate | DMF or acetone | 6-Azido-1H-indazole-4-carbaldehyde or 6-Thiocyanato-1H-indazole-4-carbaldehyde |
Chemistry
In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing various heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse functionalization, making it an essential intermediate in organic synthesis.
Biology
The compound has been investigated for its potential as a precursor in the synthesis of biologically active molecules. Studies have shown that derivatives of indazole compounds exhibit significant biological activities, including anticancer properties. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|
| HEP3BPN (liver) | 12.5 | Methotrexate |
| MDA-MB-453 (breast) | 15.0 | Methotrexate |
| HL-60 (leukemia) | >20 | Methotrexate |
These findings suggest that the compound may play a role in developing targeted therapies for cancer treatment.
Medicine
In medicinal chemistry, ongoing research is exploring the potential of this compound in drug development targeting specific biological pathways. Its ability to form covalent bonds with nucleophilic sites on proteins may modulate enzyme activity, presenting opportunities for therapeutic interventions.
Case Studies and Research Findings
Recent studies have focused on the anticancer activity of indazole derivatives, including this compound:
- A study published in Journal of Medicinal Chemistry evaluated various indazole derivatives for their anticancer properties, highlighting that compounds with similar structures exhibited significant inhibition of cancer cell proliferation.
- Another investigation into enzyme inhibition demonstrated that indazole derivatives could effectively inhibit specific enzymes involved in cancer progression, suggesting that this compound could be further explored for its therapeutic potential.
Mechanism of Action
The mechanism of action of 6-bromo-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, indazole derivatives often interact with enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-bromo-1H-indazole-4-carbaldehyde and related indazole/indole derivatives:
Key Comparative Insights :
Core Heterocycle Differences :
- Indazole vs. Indole : Indazole (benzene fused with pyrazole) offers two adjacent nitrogen atoms, enhancing hydrogen-bonding capabilities compared to indole (benzene fused with pyrrole). This difference impacts binding affinity in drug design .
Substituent Effects: Aldehyde (CHO): The target compound’s C4 aldehyde is highly reactive, enabling condensation reactions (e.g., with amines or hydrazines) to form imines or hydrazones. In contrast, methyl esters (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate) are less reactive but more stable, serving as protected carboxylic acid precursors . Nitro (NO₂): Compounds like 5-Bromo-4-nitro-1H-indazole and 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde are electron-deficient, favoring electrophilic aromatic substitution or reduction to amines. The nitro group also increases molecular weight, affecting pharmacokinetics . Halogen Variations: Bromine (Br) and fluorine (F) at C4/C6 influence electronic properties. Fluorine’s electronegativity enhances metabolic stability, while bromine’s bulkiness may hinder certain interactions .
Applications :
- Medicinal Chemistry : Fluorinated and brominated indazoles (e.g., 6-bromo-4-fluoro-1H-indazole) are explored as kinase inhibitors or antimicrobial agents due to their bioisosteric properties .
- Chemical Synthesis : Aldehyde- and nitro-functionalized derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) or scaffold diversification .
Biological Activity
6-Bromo-1H-indazole-4-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
This compound is characterized by an indazole core, which consists of a five-membered ring containing two nitrogen atoms fused to a benzene ring. The presence of a bromine atom at the 6th position and a formyl group (CHO) at the 4th position contributes to its unique chemical reactivity and biological activity. The molecular formula is CHBrNO, with a molecular weight of approximately 225.04 g/mol .
Synthesis
The synthesis of this compound typically involves the bromination of indazole derivatives followed by formylation. Various synthetic routes have been developed to produce this compound efficiently, enabling further research into its biological properties .
Anticancer Activity
Research indicates that indazole derivatives, including this compound, may exhibit significant anticancer activity. A study evaluated a series of indazole derivatives for their antiproliferative effects against human tumor cell lines A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma). Some derivatives showed IC50 values ranging from 4.21 to 18.6 µM, indicating promising anticancer potential .
Additionally, compounds derived from indazoles have been reported to inhibit Polo-like kinase 4 (PLK4), an important target in cancer therapy. For instance, certain derivatives demonstrated single-digit nanomolar inhibition against PLK4 and effectively reduced tumor growth in mouse models .
Antibacterial Activity
Indazole derivatives have also been investigated for their antibacterial properties. The mechanism of action often involves interaction with bacterial proteins or enzymes, leading to inhibition of growth or cell death. In vitro studies have shown that some indazole derivatives possess broad-spectrum antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has not been extensively studied; however, related indazole compounds have demonstrated anti-inflammatory effects in various models. These activities are often attributed to the ability of these compounds to modulate inflammatory pathways and reduce cytokine production .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Halogen Bonding : The presence of the bromine atom may enhance binding affinity and selectivity towards specific biological targets .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of novel indazole derivatives reported significant antiproliferative activity against ovarian and lung cancer cell lines. The findings suggested that structural modifications could enhance efficacy against specific cancer types .
- Antibacterial Properties : Research on indazole-based compounds indicated effective inhibition against MRSA strains, with some derivatives showing MIC values comparable to established antibiotics .
Q & A
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Answer : Cross-validate using:
- SC-XRD : Resolves positional ambiguity (e.g., bromine vs. chlorine misassignment) .
- IR spectroscopy : Confirms aldehyde C=O stretch (~1700 cm) absent in hydrated forms .
- Multi-method analysis : Address discrepancies (e.g., NMR purity vs. HPLC) by repeating experiments under standardized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
